3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

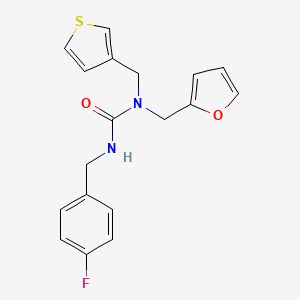

The compound 3-(4-fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring three distinct aromatic substituents:

- A 4-fluorobenzyl group at the 3-position of the urea core.

- Furan-2-ylmethyl and thiophen-3-ylmethyl groups at the 1-position.

Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-9-24-13-15)12-17-2-1-8-23-17/h1-9,13H,10-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFFIMCEDEUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

a. 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea (C₁₅H₁₇ClN₂O₂S)

- Key Differences :

- Replaces the 4-fluorobenzyl group with a 2-chloro-4-methylphenyl substituent.

- Includes a 2-hydroxyethyl group instead of furan-2-ylmethyl .

- The hydroxyl group introduces polarity, which could alter solubility and pharmacokinetics.

b. 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS)

- Key Differences :

- Thiourea core (C=S) instead of urea (C=O).

- Lacks the thiophen-3-ylmethyl group.

- Implications :

- Thioureas generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability than ureas.

- The absence of thiophen-3-ylmethyl may reduce π-π stacking interactions with biological targets.

Fluorinated Aromatic Derivatives

a. 1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (C₁₉H₁₈ClFN₃OS)

- Key Differences: Thiohydantoin core (five-membered ring with S and N atoms) instead of urea. Contains a 4-dimethylamino-3-chlorophenyl substituent.

- Implications: Thiohydantoins are known for anti-parasitic activity (e.g., against Trypanosoma brucei), suggesting that fluorobenzyl groups may enhance binding to parasitic enzymes. The urea analog’s lack of a rigid heterocyclic core may confer conformational flexibility for diverse target interactions.

b. 4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide (C₁₅H₁₁FN₄OS)

- Key Differences: Thiosemicarbazide backbone with a fluorophenyl group. Incorporates an indolinone moiety.

- Implications: The indolinone moiety enables π-stacking and planar interactions, which are absent in the target urea compound. Fluorine at the 3-position (vs. 4-position in the target compound) may alter electronic effects on aromatic reactivity.

Urea Derivatives with Varied Substituents

a. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (C₁₈H₁₇N₃O₂S)

- Key Differences :

- Features a tetrahydrobenzo[b]thiophene group and benzoyl substituent.

- Includes a hydrazone linkage.

- Hydrazone groups may confer chelation properties, unlike the target compound’s simpler urea core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.